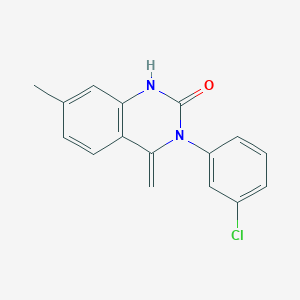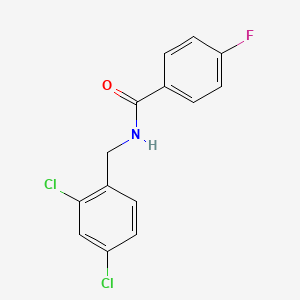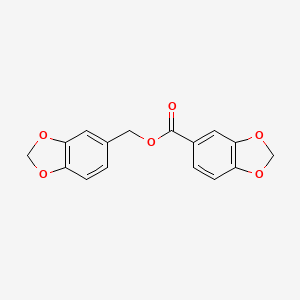
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide, also known as BHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHCT belongs to the class of hydrazinecarbothioamide derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide may exert its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have reported that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's stability and shelf-life may be a limitation for long-term experiments, and its potential interactions with other compounds should be considered.
Zukünftige Richtungen
There are several future directions for 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide research. One potential direction is to investigate its potential as a novel anti-inflammatory and antioxidant agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent and its synergistic effects with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide and its potential interactions with other compounds.
Conclusion
In conclusion, 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been synthesized through various methods, and its scientific research applications include its anti-inflammatory, antioxidant, and anticancer properties. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide as a therapeutic agent.
Synthesemethoden
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been synthesized through various methods, including the reaction of furoyl chloride with cyclohexylhydrazinecarbothioamide in the presence of a base, such as triethylamine. Another method involves the reaction of 5-bromo-2-furoic acid with cyclohexylhydrazinecarbothioamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The yield of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide through these methods has been reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-6-9(18-10)11(17)15-16-12(19)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMQNKKIGOHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)


![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)